9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves several steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrophenyl group can also be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide.
Scientific Research Applications
9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary widely, from inhibition of enzyme activity to modulation of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other benzoxazine derivatives, which may have different substituents on the benzoxazine ring, leading to variations in their reactivity and applications .
Properties
CAS No. |
332062-69-8 |
---|---|
Molecular Formula |
C21H16ClN3O3S |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
9-chloro-5-methyl-5-(4-nitrophenyl)-2-thiophen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H16ClN3O3S/c1-21(13-4-7-15(8-5-13)25(26)27)24-18(12-17(23-24)20-3-2-10-29-20)16-11-14(22)6-9-19(16)28-21/h2-11,18H,12H2,1H3 |
InChI Key |
YEKGZQDEYZKFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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